molecular formula C20H18ClN3O2S B2631924 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450341-11-4

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No.: B2631924
CAS No.: 450341-11-4
M. Wt: 399.89
InChI Key: VFRYXYDGBRLAEF-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrazole class, characterized by a fused thiophene-pyrazole ring system. The core structure is substituted with a 3-chlorophenyl group at position 2 and a 2-phenoxypropanamide moiety at position 2. Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13(26-16-8-3-2-4-9-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-7-5-6-14(21)10-15/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRYXYDGBRLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Phenoxypropanamide Moiety: The final step involves the coupling of the phenoxypropanamide group to the thieno[3,4-c]pyrazole core, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and phenoxypropanamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in critical biological processes, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Interfering with Cellular Functions: It can disrupt cellular functions such as DNA replication and protein synthesis, contributing to its biological activities.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Feature Target Compound Analog Compound
Core Structure 4,6-dihydro-2H-thieno[3,4-c]pyrazole 5-oxo-4,6-dihydrothieno[3,4-c]pyrazole
Position 2 Substituent 3-Chlorophenyl 3-Chlorophenyl
Position 3 Substituent 2-Phenoxypropanamide (bulky, lipophilic) 2-Fluorobenzamide (small, electronegative)
Additional Group None 5-Oxo (keto) group on the thienopyrazole ring
Molecular Formula C₂₁H₁₈ClN₃O₂S C₁₉H₁₂ClFN₃O₂S

Key Observations:

Core Modification: The analog features a 5-oxo group, introducing a polar ketone that may enhance hydrogen bonding or alter ring conformation compared to the non-oxidized core of the target compound.

Substituent Effects: The 2-phenoxypropanamide group in the target compound is bulkier and more lipophilic than the 2-fluorobenzamide in the analog. This could influence membrane permeability and metabolic stability. The fluorine atom in the analog may improve binding affinity via electrostatic interactions, while the phenoxy group in the target compound could enhance hydrophobic interactions.

Implications of Structural Differences

Physicochemical Properties

  • Lipophilicity: The phenoxypropanamide group likely increases logP values compared to the fluorobenzamide analog, suggesting differences in solubility and bioavailability.

Methodological Considerations

Structural analysis of these compounds likely relies on:

  • SHELXL : For refining crystallographic data and modeling anisotropic displacement parameters .
  • WinGX/ORTEP : For visualizing molecular geometry and generating publication-quality figures .

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClN3OSC_{18}H_{13}ClN_3OS, with a molecular weight of approximately 381.83 g/mol. The structure features a thieno[3,4-c]pyrazole ring fused with a phenoxypropanamide moiety, which contributes to its diverse biological activity.

PropertyValue
Molecular FormulaC18H13ClN3OSC_{18}H_{13}ClN_3OS
Molecular Weight381.83 g/mol
CAS Number893937-47-8

Anticancer Properties

Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole family exhibit significant anticancer properties. For instance, similar derivatives have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in tumor growth and survival. Kinases such as AKT (Protein Kinase B) are often targeted in glioma therapies due to their role in promoting cell proliferation and survival.
  • Case Studies :
    • A study on pyrano[2,3-c]pyrazoles demonstrated that certain derivatives exhibited low micromolar activity against AKT2/PKBβ, correlating with reduced glioma cell viability and increased apoptosis in cancer cells while showing minimal toxicity to non-cancerous cells .

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also been explored for their anti-inflammatory properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to modulate inflammatory pathways.

  • Research Findings : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Synthesis and Derivatives

The synthesis of this compound involves several multistep organic reactions that allow for the introduction of functional groups critical for its biological activity.

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